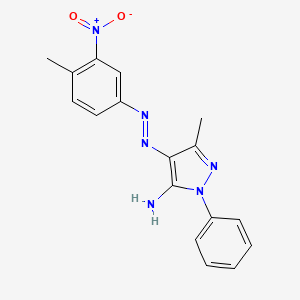

(Z)-3-methyl-4-(2-(4-methyl-3-nitrophenyl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-imine

Description

The compound “(Z)-3-methyl-4-(2-(4-methyl-3-nitrophenyl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-imine” is a pyrazole derivative featuring a hydrazone linkage and a nitro-substituted aryl group. Its structure includes a pyrazole core substituted at the 1-position with a phenyl group, at the 3-position with a methyl group, and at the 4-position with a hydrazone moiety bearing a 4-methyl-3-nitrophenyl substituent. This compound is synthesized via condensation reactions between hydrazine derivatives and ketones or aldehydes, a method consistent with related pyrazole-hydrazone syntheses (e.g., ).

Properties

IUPAC Name |

5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-11-8-9-13(10-15(11)23(24)25)19-20-16-12(2)21-22(17(16)18)14-6-4-3-5-7-14/h3-10H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROOAHDIQGMFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-methyl-4-(2-(4-methyl-3-nitrophenyl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-imine is a compound belonging to the pyrazolone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and analgesic properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.31 g/mol. The compound features a hydrazone functional group, which is known to enhance biological activity through various mechanisms, including interaction with biological macromolecules.

Biological Activity Overview

The biological activity of this pyrazolone derivative has been explored through various studies that highlight its potential therapeutic applications.

1. Antibacterial Activity

Research indicates that derivatives of pyrazolone exhibit significant antibacterial properties. For instance, one study reported that a related compound demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli, and 12.5 µg/mL against Pseudomonas aeruginosa . The presence of the nitrophenyl group in the structure may contribute to this activity by enhancing membrane permeability or disrupting bacterial cell functions.

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolone derivatives is well-documented. A study assessing several pyrazolone compounds found that they exhibited promising anti-inflammatory effects, with some compounds showing Pa values greater than 0.71 for anti-inflammatory activity, indicating a strong likelihood of efficacy in vivo . The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

3. Analgesic Activity

In addition to its anti-inflammatory properties, this compound has been implicated in analgesic activity. The analgesic effects are believed to be mediated through central mechanisms, possibly involving opioid receptors or modulation of pain pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolone derivatives, including this compound:

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-3-methyl-4-(2-(4-methyl-3-nitrophenyl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-imine typically involves the reaction of appropriate hydrazones with pyrazole derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Biological Applications

Anticancer Activity : Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, showcasing cytotoxic effects that warrant further investigation for therapeutic use .

Antimicrobial Properties : Pyrazole-based compounds have also been evaluated for their antimicrobial activities. Studies suggest that this compound exhibits significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Herbicidal Activity : Compounds with pyrazole structures have shown promise as herbicides. The unique chemical properties of this compound allow for selective inhibition of weed growth while minimizing damage to crops. This application is particularly valuable in sustainable agriculture practices .

Material Science Applications

Polymeric Materials : The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties. Research indicates that this compound can improve thermal stability and mechanical strength in composite materials, making it suitable for various industrial applications .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-hydrazone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-Hydrazone Derivatives

Key Observations:

Substituent Effects on Bioactivity: Nitro Group Position: The target compound’s 3-nitro substituent (vs. Fluorine vs. Methyl: PYZ-F (4-fluorophenyl) demonstrated superior anti-inflammatory activity (62% inhibition) compared to PYZ-di-CH3 (48%), highlighting the role of electronegative substituents in modulating activity . Methoxy Group: Compound 4g (2-methoxyphenyl) exhibits a lower melting point (169–171°C) than 4j (207–209°C), suggesting reduced crystallinity due to steric hindrance from the methoxy group .

Structural Stability and Reactivity :

- The imine group in the target compound may confer greater stability compared to ketone-containing analogs (e.g., 4j, PYZ-F), influencing solubility and metabolic resistance .

- Thiazole derivatives (e.g., ) show distinct antiproliferative properties, underscoring the impact of heterocyclic extensions on pharmacological profiles .

Synthetic Methodologies: Most analogs are synthesized via hydrazone formation under acidic or catalytic conditions (e.g., piperidine in ethanol/DMF), as seen in and .

Research Findings and Implications

- Anti-Inflammatory Activity : Fluorinated derivatives (PYZ-F) outperform methylated analogs, suggesting that electron-withdrawing groups enhance activity. The target compound’s nitro group may similarly potentiate anti-inflammatory effects .

- Antimicrobial Potential: Nitro-substituted compounds (e.g., 4j) are often associated with antimicrobial activity due to redox-interactive properties. The target compound’s nitro group at the 3-position may offer unique interactions with microbial enzymes .

- Crystallographic Insights : Structural studies using SHELX programs () and ORTEP () have been critical in resolving hydrazone geometry and hydrogen-bonding patterns, which correlate with bioactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (Z)-3-methyl-4-(2-(4-methyl-3-nitrophenyl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-imine?

- Methodological Answer : The compound can be synthesized via hydrazone formation by reacting substituted phenylhydrazines with a pyrazolone precursor. For example, intermediate ethyl 2-[2-(aryl)hydrazono]-3-oxobutanoate derivatives (prepared via diazotization of anilines and coupling with β-ketoesters) can undergo cyclization with hydrazine hydrate in acetic acid . Key parameters include reflux time (4–6 hours), solvent choice (acetic acid), and stoichiometric control of hydrazine to avoid side reactions. Yield optimization (e.g., 71% reported for analogous compounds) requires careful monitoring via TLC .

Q. How can spectroscopic techniques (FTIR, NMR) confirm the Z-configuration and structural integrity of this compound?

- Methodological Answer :

- FTIR : Confirm the presence of C=N (hydrazone) stretching vibrations at ~1600–1650 cm⁻¹ and N-H (imine) bands at ~3200–3300 cm⁻¹ .

- ¹H/¹³C NMR : The Z-configuration is inferred from chemical shifts of hydrazone protons (δ ~10–12 ppm) and coupling patterns. For example, in analogous compounds, the imine proton (N-H) appears as a singlet due to restricted rotation . Aromatic protons from the 4-methyl-3-nitrophenyl group show distinct splitting patterns (e.g., meta-substitution effects) .

Q. What crystallographic strategies are employed to resolve structural ambiguities in similar pyrazole-imine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For Z-configuration confirmation, key torsion angles (e.g., C=N–N–C) are analyzed. In structurally related compounds, mean C–C bond lengths of 1.40–1.45 Å and R factors <0.05 ensure precision . Data-to-parameter ratios >14:1 and refinement using software like SHELXL are standard .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl-3-nitrophenyl substituent influence the compound’s reactivity and tautomeric equilibria?

- Methodological Answer : Computational studies (DFT) can model electronic effects. The nitro group’s electron-withdrawing nature stabilizes the hydrazone tautomer, while the methyl group introduces steric hindrance, affecting intermolecular interactions. Comparative NMR studies of analogs (e.g., fluorophenyl vs. nitrophenyl derivatives) reveal shifts in tautomeric equilibria . Solvent polarity (e.g., DMSO vs. CDCl₃) further modulates these effects .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Advanced approaches include:

- Metabolic Profiling : LC-MS/MS to identify degradation products .

- Prodrug Design : Masking the imine group with acetyl or PEGylated moieties to enhance stability .

- Docking Studies : Molecular dynamics simulations to assess target binding (e.g., cyclooxygenase-2 for anti-inflammatory activity) and correlate with experimental IC₅₀ values .

Q. How can structural modifications at the hydrazono moiety enhance the compound’s antiproliferative activity while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Replace the 3-nitrophenyl group with electron-deficient (e.g., 3,4-difluorophenyl) or electron-rich (e.g., 4-methoxyphenyl) analogs to modulate cytotoxicity .

- Toxicity Screening : Use MTT assays on normal cell lines (e.g., HEK293) versus cancer lines (e.g., MCF-7). For example, fluorinated analogs show improved selectivity indices (SI >5) in antiproliferative assays .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to validate mechanistic pathways .

Q. What experimental designs are optimal for evaluating the compound’s antioxidant activity in complex biological matrices?

- Methodological Answer :

- DPPH/ABTS Assays : Quantify radical scavenging activity (IC₅₀) in ethanol extracts. Normalize results to Trolox equivalents .

- Cellular Models : Use H₂O₂-induced oxidative stress in SH-SY5Y neurons. Measure ROS levels via fluorescent probes (e.g., DCFH-DA) .

- Synergistic Studies : Combine with ascorbic acid to assess additive effects using isobologram analysis .

Data Analysis and Reproducibility

Q. How to address batch-to-batch variability in synthesis yields for this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to optimize parameters (temperature, solvent volume, stirring rate). For example, a 2³ factorial design identified acetic acid volume as critical for cyclization efficiency in analogous syntheses .

- QC Protocols : Implement HPLC purity checks (>95%) and NMR spectral matching against reference data .

Q. What statistical frameworks are suitable for analyzing contradictory crystallographic data across research groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.